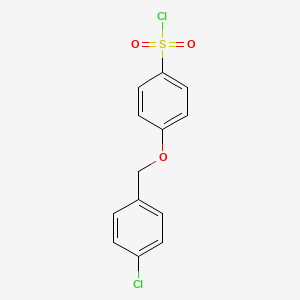

4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride

Beschreibung

4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a benzenesulfonyl chloride core substituted with a 4-chlorobenzyloxy group. This compound is typically synthesized via nucleophilic substitution, where 4-chlorobenzyl chloride reacts with a phenolic intermediate under basic conditions, followed by sulfonation or direct introduction of the sulfonyl chloride group .

The 4-chlorobenzyl group enhances electron-withdrawing effects, making the sulfonyl chloride more reactive toward nucleophiles (e.g., amines, alcohols) compared to non-chlorinated analogs. Its structural features align with related benzyl halides, as confirmed by X-ray crystallography studies showing consistent bond angles and molecular packing .

Eigenschaften

CAS-Nummer |

246547-30-8 |

|---|---|

Molekularformel |

C13H10Cl2O3S |

Molekulargewicht |

317.2 g/mol |

IUPAC-Name |

4-[(4-chlorophenyl)methoxy]benzenesulfonyl chloride |

InChI |

InChI=1S/C13H10Cl2O3S/c14-11-3-1-10(2-4-11)9-18-12-5-7-13(8-6-12)19(15,16)17/h1-8H,9H2 |

InChI-Schlüssel |

SHCIJXMSOSPONP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)S(=O)(=O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die industrielle Produktion von 4-((4-Chlorbenzyl)oxy)benzolsulfonylchlorid kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

4-((4-Chlorbenzyl)oxy)benzolsulfonylchlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Sulfonylchloridgruppe kann durch Nukleophile wie Amine, Alkohole und Thiole substituiert werden, um jeweils Sulfonamide, Sulfonatester und Sulfonatthioester zu bilden.

Oxidation: Die Chlorbenzylgruppe kann zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.

Reduktion: Die Sulfonylchloridgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einer Sulfonylgruppe reduziert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Amine, Alkohole und Thiole in Gegenwart einer Base (z. B. Pyridin) werden üblicherweise verwendet.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden eingesetzt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen verwendet.

Wichtigste gebildete Produkte

Sulfonamide: Entstehen durch die Reaktion mit Aminen.

Sulfonatester: Entstehen durch die Reaktion mit Alkoholen.

Sulfonatthioester: Entstehen durch die Reaktion mit Thiolen.

Aldehyde und Carbonsäuren: Entstehen durch die Oxidation der Chlorbenzylgruppe.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-((4-Chlorbenzyl)oxy)benzolsulfonylchlorid beruht auf der Reaktivität der Sulfonylchloridgruppe. Diese Gruppe ist stark elektrophil und reagiert leicht mit Nukleophilen, was zur Bildung von Sulfonamid-, Sulfonatester- und Sulfonatthioesterderivaten führt. Die Chlorbenzylgruppe kann ebenfalls an verschiedenen Reaktionen teilnehmen und trägt zur Vielseitigkeit der Verbindung in der organischen Synthese bei.

Wirkmechanismus

The mechanism of action of 4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The chlorobenzyl group can also participate in various reactions, contributing to the compound’s versatility in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Synthetic Efficiency : The use of 4-chlorobenzyl chloride as a precursor (boiling point 223°C ) enables efficient synthesis of electron-deficient intermediates, critical for drug development (e.g., mefruside analogs ).

- Crystallography : The para-chlorine substituent in 4-chlorobenzyl chloride aligns with Zeeman quadrupole spectroscopy data, confirming predictable molecular geometries .

- Catalytic Advances : Zeolite catalysts improve selectivity in chlorination reactions, enhancing yields of 4-chlorobenzyl derivatives .

Biologische Aktivität

4-((4-Chlorobenzyl)oxy)benzenesulfonyl chloride, a sulfonyl chloride derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorobenzyl group attached to a benzenesulfonyl chloride moiety, which may influence its reactivity and interaction with biological systems.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H10ClO2S |

| Molecular Weight | 272.73 g/mol |

| IUPAC Name | This compound |

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, participating in nucleophilic substitution reactions. This reactivity allows them to modify proteins and other biomolecules, potentially leading to various biological effects such as enzyme inhibition or receptor modulation.

Anticancer Potential

Research indicates that sulfonyl chlorides can exhibit anticancer properties. A study on related compounds demonstrated cytotoxic effects against cancer cell lines, indicating that the presence of the sulfonyl chloride group may contribute to these effects. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells .

Case Studies and Research Findings

- Antimicrobial Testing : In a comparative study, various sulfonamide derivatives were tested for their antimicrobial efficacy. Results indicated that modifications in the aromatic rings significantly influenced activity levels, with chlorinated derivatives showing enhanced potency against Gram-positive bacteria.

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of several benzenesulfonamide compounds on human cancer cell lines. The findings revealed that compounds with electron-withdrawing groups exhibited higher cytotoxicity due to increased electrophilicity, which could be applicable to this compound .

- Mechanistic Insights : Research into the mechanism of action for similar compounds highlighted their interaction with cellular targets such as enzymes involved in metabolic pathways. This interaction often leads to altered cellular function and apoptosis in cancer cells, suggesting that this compound could similarly affect cellular processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.